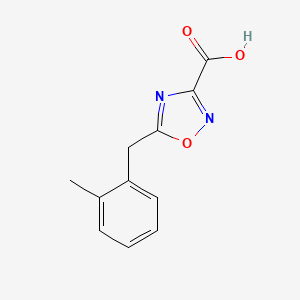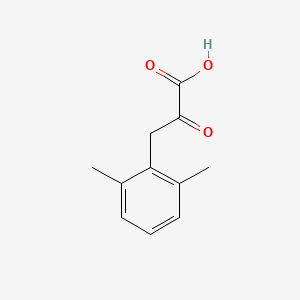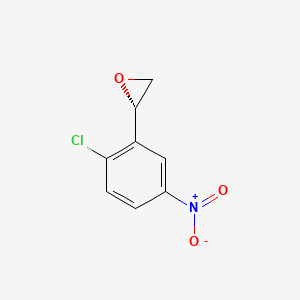
(2R)-2-(2-chloro-5-nitrophenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-chloro-5-nitrophenyl)oxirane: is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2-chloro-5-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-chloro-5-nitrophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2R)-2-(2-chloro-5-nitrophenyl)ethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of (2R)-2-(2-amino-5-nitrophenyl)oxirane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (2R)-2-(2-chloro-5-nitrophenyl)oxirane is used as a building block in organic synthesis. Its reactive oxirane ring and functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction of the nitro group to an amino group can lead to the formation of bioactive molecules with potential therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(2-chloro-5-nitrophenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo nucleophilic attack by biological molecules, leading to the formation of covalent adducts. This reactivity is exploited in enzyme studies, where the compound serves as a substrate for epoxide hydrolases, leading to the formation of diols.
Comparaison Avec Des Composés Similaires
- (2R)-2-(2-chlorophenyl)oxirane
- (2R)-2-(2-nitrophenyl)oxirane
- (2R)-2-(2-bromophenyl)oxirane
Comparison: Compared to its analogs, (2R)-2-(2-chloro-5-nitrophenyl)oxirane is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C8H6ClNO3 |
|---|---|
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
(2R)-2-(2-chloro-5-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H6ClNO3/c9-7-2-1-5(10(11)12)3-6(7)8-4-13-8/h1-3,8H,4H2/t8-/m0/s1 |
Clé InChI |
YFJWVZLWEOBRTC-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@H](O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
SMILES canonique |
C1C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



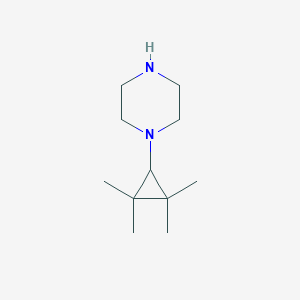
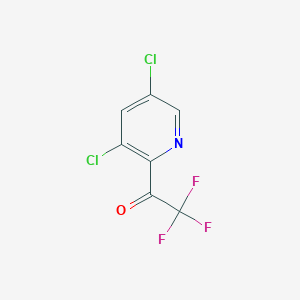
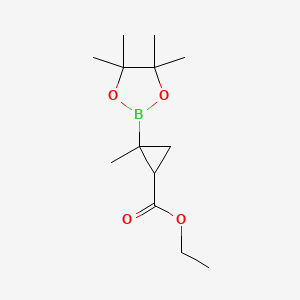
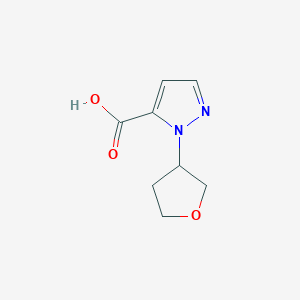



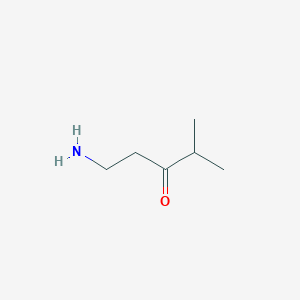
![o-{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B15311046.png)
![Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate](/img/structure/B15311060.png)

